molecular formula C7H6BrNO B3218046 2-(5-Bromopyridin-2-YL)acetaldehyde CAS No. 1186582-79-5

2-(5-Bromopyridin-2-YL)acetaldehyde

Cat. No. B3218046
M. Wt: 200.03 g/mol
InChI Key: GZVXCPCYRILLEG-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-YL)acetaldehyde is a chemical compound with the following properties:



  • Chemical Formula : C<sub>7</sub>H<sub>6</sub>BrNO

  • Molecular Weight : 200.03 g/mol

  • CAS Number : 1186582-79-5

  • Synonyms : 5-Bromo-2-pyridineacetaldehyde; 2-Pyridineacetaldehyde, 5-bromo-; N-(5-Bromopyridin-2-yl)acetamide



Synthesis Analysis

The synthesis of this compound involves the reaction of 5-bromopyridine with an appropriate aldehyde source (such as formaldehyde or acetaldehyde). The bromine atom substitutes one of the pyridine ring positions, resulting in the formation of 2-(5-Bromopyridin-2-YL)acetaldehyde.



Molecular Structure Analysis

The molecular structure of 2-(5-Bromopyridin-2-YL)acetaldehyde consists of a pyridine ring with a bromine substituent at the 5-position and an acetaldehyde functional group attached to the 2-position.


!Molecular Structure



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitution, condensation, and oxidation reactions. For example, it can undergo reactions with amines, hydrazines, and other nucleophiles.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified

  • Boiling Point : Not specified

  • Solubility : Soluble in organic solvents (e.g., acetone, ethanol)

  • Odor : Aldehyde-like odor


Safety And Hazards


  • Hazardous Properties : May cause skin and eye irritation.

  • Safety Precautions : Handle with care, use appropriate protective equipment, and work in a well-ventilated area.


Future Directions

Further research is needed to explore the biological activities, pharmacological potential, and synthetic applications of 2-(5-Bromopyridin-2-YL)acetaldehyde. Investigating its anti-fibrotic properties, as seen in related pyrimidine derivatives 1, could be a promising avenue.


properties

IUPAC Name

2-(5-bromopyridin-2-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-1-2-7(3-4-10)9-5-6/h1-2,4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVXCPCYRILLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromopyridin-2-YL)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromopyridin-2-YL)acetaldehyde
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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